[2-Chloro-5-hydroxy-4-(trifluoromethoxy)phenyl]boronic acid
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Overview
Description
[2-Chloro-5-hydroxy-4-(trifluoromethoxy)phenyl]boronic acid: is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with chloro, hydroxy, and trifluoromethoxy groups. The unique combination of these substituents imparts distinct chemical properties to the compound, making it valuable for various applications, particularly in the synthesis of complex organic molecules.
Mechanism of Action
Target of Action
The primary target of [2-Chloro-5-hydroxy-4-(trifluoromethoxy)phenyl]boronic acid is the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process, which is widely used in organic synthesis .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, the boronic acid group of the compound transfers an organic group to a metal, typically palladium . This results in the formation of a new carbon-carbon bond .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium donates electrons to form a new Pd-C bond with an electrophilic organic group . In the transmetalation step, the boronic acid group of the compound transfers an organic group to palladium .
Pharmacokinetics
Boronic acids are generally known for their stability and environmental benignity , which suggests that they may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Result of Action
The result of the compound’s action is the formation of a new carbon-carbon bond . This can lead to the synthesis of various biologically active molecules, including lactate dehydrogenase inhibitors, nitro-phenoxybenzoic acid derivatives, and modulators of survival motor neuron protein .
Action Environment
The action of this compound is influenced by several environmental factors. The Suzuki-Miyaura cross-coupling reaction, for instance, requires mild and functional group tolerant reaction conditions . Additionally, the stability of the compound can be affected by factors such as temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-Chloro-5-hydroxy-4-(trifluoromethoxy)phenyl]boronic acid typically involves the following steps:
Halogenation: The starting material, a phenol derivative, undergoes halogenation to introduce the chloro group at the 2-position.
Hydroxylation: The hydroxyl group is introduced at the 5-position through a hydroxylation reaction.
Trifluoromethoxylation: The trifluoromethoxy group is introduced at the 4-position using a suitable trifluoromethoxylating agent.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of cost-effective reagents and catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Suzuki-Miyaura Coupling: This compound is commonly used in Suzuki-Miyaura coupling reactions, where it acts as a boronic acid reagent to form carbon-carbon bonds with aryl halides under palladium-catalyzed conditions.
Oxidation: The hydroxyl group can undergo oxidation to form a quinone derivative.
Substitution: The chloro group can be substituted with various nucleophiles to introduce different functional groups.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Quinone Derivatives: Formed through oxidation.
Substituted Phenylboronic Acids: Formed through nucleophilic substitution.
Scientific Research Applications
Chemistry:
Cross-Coupling Reactions: Widely used in the synthesis of biaryl compounds through Suzuki-Miyaura coupling.
Catalysis: Acts as a ligand in various catalytic processes.
Biology:
Enzyme Inhibition: Used in the design of enzyme inhibitors, particularly for enzymes involved in cancer cell proliferation.
Medicine:
Drug Development: Serves as a building block in the synthesis of pharmaceutical compounds, including antituberculosis drugs and cancer therapeutics.
Industry:
Material Science: Used in the development of advanced materials with specific electronic and optical properties.
Comparison with Similar Compounds
Phenylboronic Acid: Lacks the chloro, hydroxy, and trifluoromethoxy substituents, making it less reactive in certain reactions.
4-(Trifluoromethoxy)phenylboronic Acid: Similar structure but lacks the chloro and hydroxy groups, resulting in different reactivity and applications.
3-Formylphenylboronic Acid: Used in similar applications but has different substituents, leading to variations in reactivity and stability.
Uniqueness: The presence of chloro, hydroxy, and trifluoromethoxy groups in [2-Chloro-5-hydroxy-4-(trifluoromethoxy)phenyl]boronic acid imparts unique chemical properties, making it more versatile and reactive in various synthetic applications compared to its analogs.
Properties
IUPAC Name |
[2-chloro-5-hydroxy-4-(trifluoromethoxy)phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BClF3O4/c9-4-2-6(16-7(10,11)12)5(13)1-3(4)8(14)15/h1-2,13-15H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVILRSOBZRBVFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1Cl)OC(F)(F)F)O)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BClF3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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